

A Comparative Bioequivalence Study: Zabofloxacin Hydrochloride vs. Zabofloxacin Aspartate

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Compound of Interest

Compound Name: *Zabofloxacin*

Cat. No.: *B1248419*

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This guide provides a detailed comparison of the bioequivalence of two salt forms of the novel fluoroquinolone antibiotic, **Zabofloxacin**: **Zabofloxacin** hydrochloride (DW224a) and **Zabofloxacin** aspartate (DW224aa). The data presented is based on a pivotal clinical study to ascertain their pharmacokinetic interchangeability.

Zabofloxacin is a potent, broad-spectrum antibiotic that functions by inhibiting essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] This dual-targeting mechanism confers activity against a wide range of pathogens, including multidrug-resistant Gram-positive bacteria.[4] It is indicated for treating community-acquired respiratory infections, such as acute bacterial exacerbation of chronic obstructive pulmonary disease.[1][2]

Comparative Pharmacokinetic Data

A key clinical trial was conducted to compare the pharmacokinetic profiles of a 400 mg capsule of **Zabofloxacin** hydrochloride (containing 366.7 mg of **Zabofloxacin**) and a 488 mg tablet of **Zabofloxacin** aspartate (containing 366.5 mg of **Zabofloxacin**).[1] The study concluded that the two formulations are bioequivalent, exhibiting comparable pharmacokinetic parameters.[1][5]

The following table summarizes the key pharmacokinetic parameters obtained from the study.
[\[1\]](#)

Pharmacokinetic Parameter	Zabofloxacin Hydrochloride (400 mg Capsule)	Zabofloxacin Aspartate (488 mg Tablet)	Geometric Mean Ratio (90% CI)	Bioequivalence Acceptance Range
C _{max} (ng/mL)	1889.7 ± 493.4	2005.0 ± 341.3	1.08 (1.00 - 1.17)	0.8 - 1.25
AUC _{last} (ng·h/mL)	11,110 ± 2,005.0	11,719 ± 2,507.5	1.05 (1.00 - 1.10)	0.8 - 1.25
AUC _{inf} (ng·h/mL)	11,287 ± 2,012.6	11,913 ± 2,544.8	1.05 (1.00 - 1.10)	0.8 - 1.25

C_{max}: Maximum plasma concentration. AUC_{last}: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC_{inf}: Area under the plasma concentration-time curve from time zero to infinity. 90% CI: 90% Confidence Interval.

The geometric mean ratios for C_{max}, AUC_{last}, and AUC_{inf}, along with their 90% confidence intervals, fell within the standard bioequivalence acceptance range of 0.8 to 1.25, confirming that the two salt forms can be used interchangeably.[\[1\]](#) Both formulations were reported to be well-tolerated.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Experimental Protocols

The bioequivalence of **Zabofloxacin** hydrochloride and **Zabofloxacin** aspartate was established through a randomized, open-label, single-dose, two-way crossover study.[\[1\]](#)[\[5\]](#)

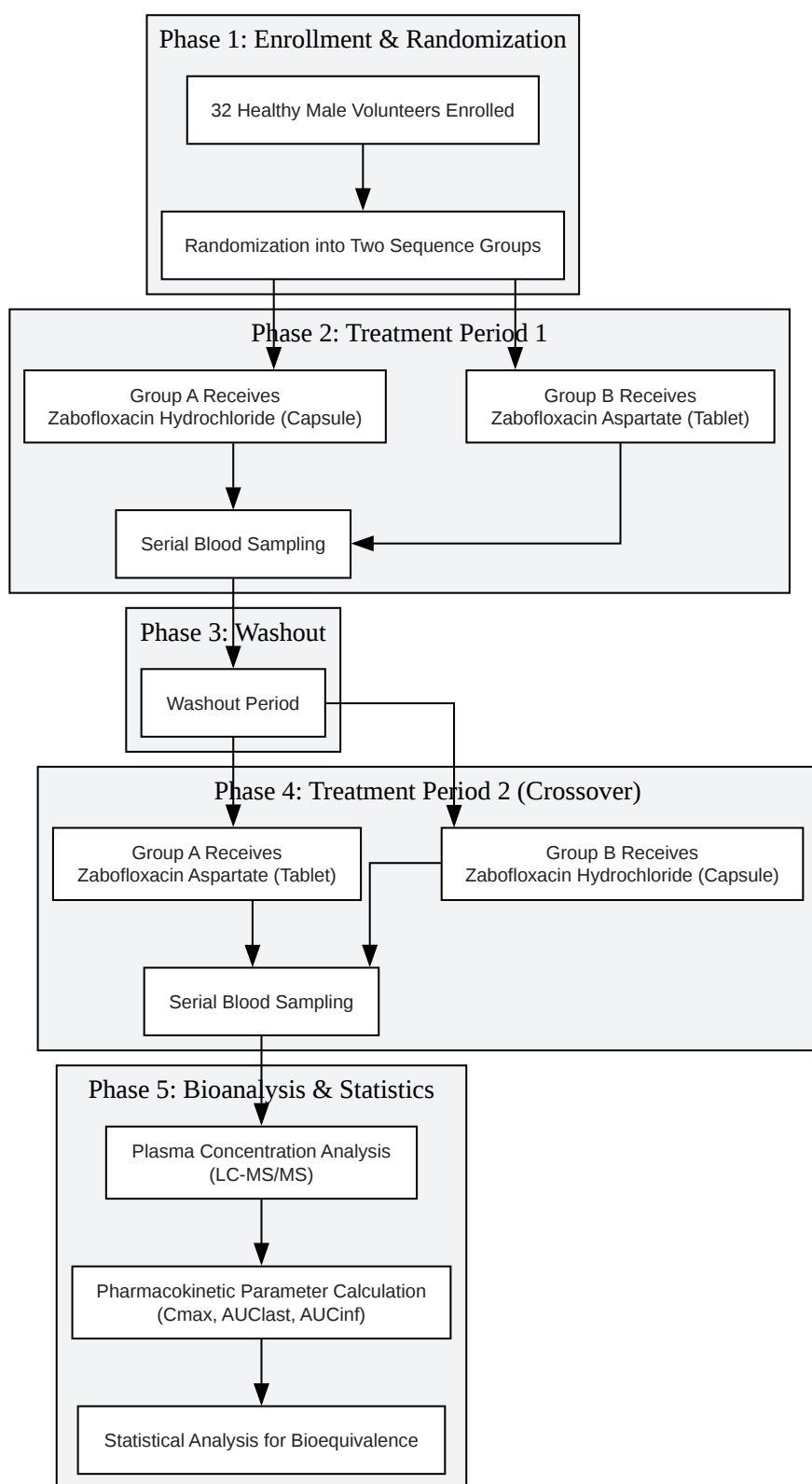
Study Design:

- Participants: The study enrolled 32 healthy Korean male volunteers, with 29 completing the trial.[\[1\]](#)
- Dosing: Subjects received a single oral dose of either the **Zabofloxacin** hydrochloride 400 mg capsule or the **Zabofloxacin** aspartate 488 mg tablet.[\[1\]](#)
- Crossover: After a washout period, each subject received the alternate formulation.[\[1\]](#)

- Blood Sampling: Plasma samples were collected at predetermined time points to measure **Zabofloxacin** concentrations.[1]
- Analytical Method: Plasma concentrations of **Zabofloxacin** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

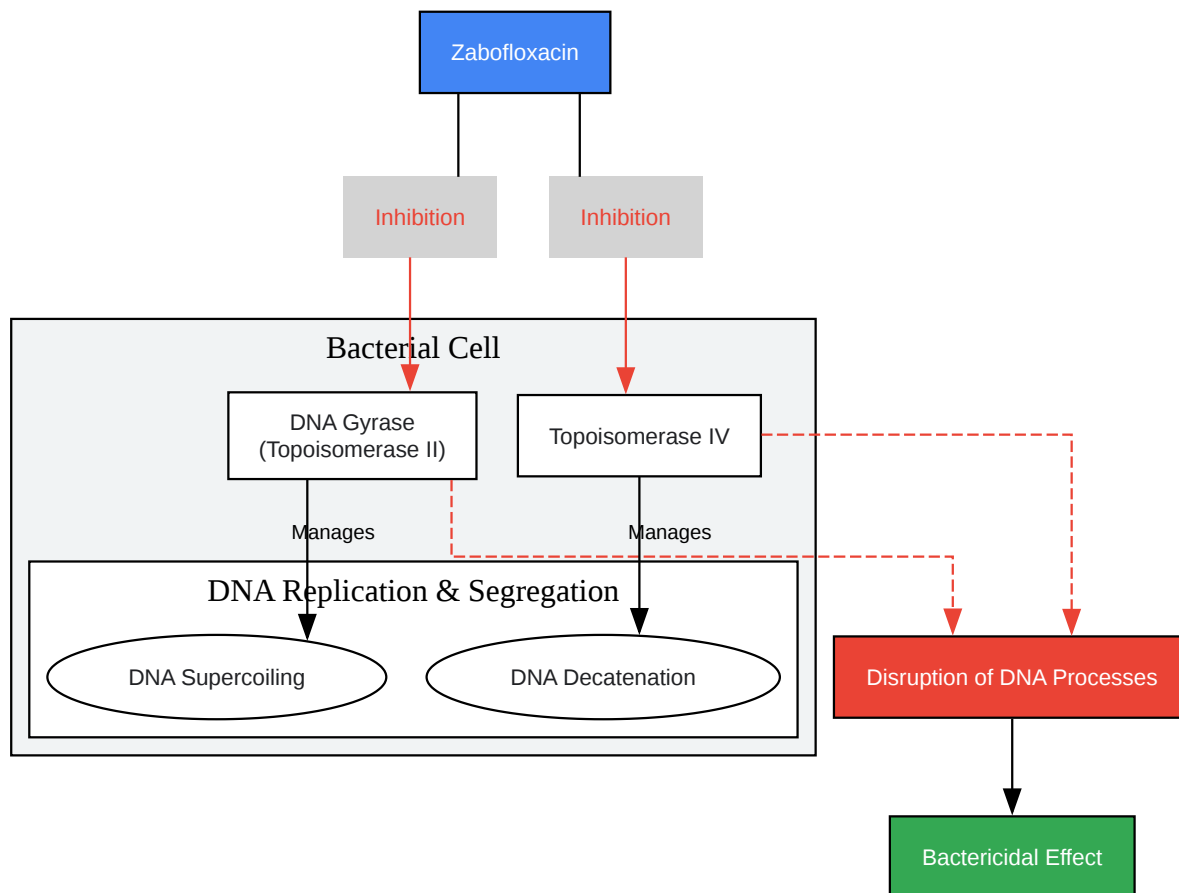
Visualized Experimental Workflow and Mechanism of Action

To further elucidate the study's methodology and the drug's mechanism, the following diagrams are provided.



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Caption: Workflow of the randomized, two-way crossover bioequivalence study.



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Caption: Mechanism of action of **Zabofloxacin** on bacterial DNA replication.

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